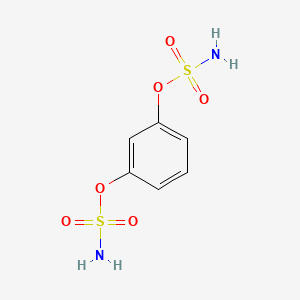

(3-sulfamoyloxyphenyl) sulfamate

説明

Structure

3D Structure

特性

分子式 |

C6H8N2O6S2 |

|---|---|

分子量 |

268.3 g/mol |

IUPAC名 |

(3-sulfamoyloxyphenyl) sulfamate |

InChI |

InChI=1S/C6H8N2O6S2/c7-15(9,10)13-5-2-1-3-6(4-5)14-16(8,11)12/h1-4H,(H2,7,9,10)(H2,8,11,12) |

InChIキー |

NORJAZQSJATXMQ-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC(=C1)OS(=O)(=O)N)OS(=O)(=O)N |

製品の起源 |

United States |

Synthetic Methodologies for 3 Sulfamoyloxyphenyl Sulfamate and Analogues

Established Synthetic Routes to Phenyl Sulfamates

Traditional methods for the synthesis of phenyl sulfamates have laid the groundwork for the development of more advanced and efficient strategies. These established routes primarily involve amination-based approaches and the direct sulfamoylation of phenolic compounds.

Amination-Based Sulfamate (B1201201) Synthesis

Amination-based methods for producing sulfamates often utilize aryl sulfamates as starting materials, which can then be reacted with a variety of nitrogen-containing nucleophiles. A significant advancement in this area is the development of palladium-catalyzed amination of aryl sulfamates. This method has broadened the scope of accessible sulfamate derivatives. acs.orgnih.gov

This protocol allows for the use of a wide range of N-nucleophiles, including anilines, primary and secondary alkyl amines, heteroaryl amines, and N-heterocycles. acs.orgnih.gov The use of a palladium phosphine (B1218219) complex as a catalyst is key to the success of this transformation. acs.org Computational studies have suggested that the oxidative addition of the aryl sulfamate to the palladium center is the rate-limiting step in the catalytic cycle. acs.org

A general scheme for this reaction is as follows:

Aryl Sulfamate + Amine --(Pd-catalyst, Base)--> N-Substituted Aryl Sulfamide

The reaction conditions typically involve heating the aryl sulfamate and the amine in the presence of a palladium catalyst and a base, such as sodium tert-butoxide, in a suitable solvent mixture like tert-butanol (B103910) and water. acs.orgnih.gov This approach has been successfully applied to the synthesis of various N-arylated compounds from naphthalen-2-yl sulfamate and different N-nucleophiles like pyrrole, pyrazole, and carbazole. acs.org

Sulfamoylation Methods for Phenols and Related Aryl Systems

The direct installation of a sulfamoyl group onto a phenol (B47542) or a related aryl system is a common and direct method for the synthesis of phenyl sulfamates. One of the most traditional methods involves the reaction of a phenol with sulfamoyl chloride in the presence of a base. acs.org

A more contemporary approach involves the use of chlorosulfonyl isocyanate for the sulfamoylation of phenols. nih.gov This method has been utilized in the synthesis of 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives. acs.orgnih.gov The reaction proceeds by reacting the phenolic compound with chlorosulfonyl isocyanate in a solvent like N,N-dimethylacetamide, followed by treatment with formic acid. nih.gov

Another established method is the use of sulfur trioxide complexes, such as the SO₃-pyridine complex, for the sulfation of phenols. nih.gov This method has been successfully employed for the sulfation of various phenolic acids. The reaction involves heating the phenolic compound with the SO₃-pyridine complex in a solvent like acetonitrile, followed by the addition of tributylamine. nih.gov

Advanced Strategies in Sulfamate Core Construction

Recent advancements in synthetic organic chemistry have led to the development of more sophisticated and versatile methods for constructing the sulfamate core. These strategies often offer milder reaction conditions, broader substrate scope, and avoid the use of harsh or unstable reagents.

One such advanced strategy is the use of fluorosulfates as electrophiles. This approach avoids the need to handle sensitive reagents like sulfamoyl chloride. organic-chemistry.org In this method, fluorosulfates react with amides to form N-acyl sulfamates under mild, base-free conditions with short reaction times and excellent yields. organic-chemistry.org

Another innovative method involves the activation of sulfamic acid salts with triphenylphosphine (B44618) ditriflate . nih.gov This general approach allows for the synthesis of sulfamate esters from readily available starting materials. The process begins with the preparation of sulfamic acid salts from amines and a sulfur trioxide source. These salts are then activated with triphenylphosphine ditriflate, which is generated in situ, and subsequently trapped with an alcohol or phenol nucleophile. This method is notable for its broad scope, tolerating a variety of primary and secondary aliphatic alcohols and phenols. nih.gov

The use of hexafluoroisopropyl sulfamate represents another significant advancement. This bench-stable solid reagent reacts readily with a wide range of alcohols, phenols, and amines under mild conditions to produce sulfamates and sulfamides. A key advantage of this method is that the only byproduct is hexafluoroisopropanol, which simplifies the purification of the desired product. organic-chemistry.orgorganic-chemistry.org

Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has also emerged as a powerful tool for the synthesis of sulfamates and related compounds. The combination of calcium triflimide and DABCO can activate sulfamoyl fluorides and fluorosulfates for SuFEx reactions with amines, providing a diverse range of sulfamides and sulfamates at room temperature under mild conditions. organic-chemistry.org

Comparative Analysis of Synthesis Techniques for Sulfamate Derivatives

The various synthetic methodologies for preparing sulfamate derivatives each possess distinct advantages and limitations. A comparative analysis of these techniques is essential for selecting the most appropriate method for a specific synthetic target.

| Synthesis Technique | Key Reagents | Typical Conditions | Substrate Scope | Advantages | Disadvantages |

| Classical Sulfamoylation | Phenol, Sulfamoyl Chloride, Base | Varies, often requires strong base | Broad for phenols | Simple, direct | Sulfamoyl chloride is moisture sensitive and corrosive |

| Pd-Catalyzed Amination | Aryl Sulfamate, Amine, Pd-catalyst, Base | 110 °C, tBuOH:H₂O | Broad range of N-nucleophiles acs.orgnih.gov | High functional group tolerance, broad scope acs.org | Requires a metal catalyst, higher temperatures |

| Use of Fluorosulfates | Fluorosulfate, Amide | Mild, base-free | Broad for N-acyl sulfamates organic-chemistry.org | Avoids sulfamoyl chloride, mild conditions organic-chemistry.org | Limited to N-acyl sulfamates in some protocols |

| Activation of Sulfamic Acid Salts | Sulfamic Acid Salt, Triphenylphosphine Ditriflate, Alcohol/Phenol | -78 °C to rt | Broad for O-alkyl and O-aryl sulfamates nih.gov | General, efficient, uses stable precursors nih.gov | Multi-step process from the amine |

| Hexafluoroisopropyl Sulfamate | Hexafluoroisopropyl Sulfamate, Alcohol/Phenol/Amine | Mild conditions | Wide variety of alcohols, phenols, and amines organic-chemistry.orgorganic-chemistry.org | Bench-stable reagent, clean reaction organic-chemistry.orgorganic-chemistry.org | Reagent may not be as readily available as simpler options |

| SuFEx Chemistry | Sulfamoyl Fluoride/Fluorosulfate, Amine, Ca(NTf₂)₂, DABCO | Room temperature | Diverse set of amines organic-chemistry.org | Very mild conditions, high efficiency organic-chemistry.org | Requires specialized activating agents |

| SO₃-Pyridine Complex | Phenol, SO₃-Pyridine, Tributylamine | 90 °C, Acetonitrile | Effective for phenolic acids nih.gov | Commercially available reagents | Higher temperatures required |

Enzymatic Inhibition Profiles and Mechanisms

Hyaluronidase (B3051955) Inhibition Research

There is no available scientific literature detailing the inhibition of hyaluronidase by (3-sulfamoyloxyphenyl) sulfamate (B1201201). Searches for this compound in relation to hyaluronidase, including bacterial hyaluronate lyases and structure-based inhibitor design, did not yield any relevant results.

Inhibition of Bacterial Hyaluronate Lyases (Hyals)

No studies were found that investigate the effect of (3-sulfamoyloxyphenyl) sulfamate on bacterial hyaluronate lyases.

Inhibition of Streptococcus agalactiae Hyal

There is no published research on the inhibition of hyaluronate lyase from Streptococcus agalactiae by this compound.

Inhibition of Streptococcus pneumoniae Hyal

Similarly, no data is available regarding the inhibitory activity of this compound against hyaluronate lyase from Streptococcus pneumoniae.

Structure-Based Design of Hyaluronidase Inhibitors

The scientific literature on the structure-based design of hyaluronidase inhibitors does not mention this compound as a subject of design, synthesis, or testing.

Enzymatic Assay Methodologies for Hyaluronidase Inhibition

While general methodologies for assessing hyaluronidase inhibition exist, no specific assays have been described in the literature for testing this compound against this enzyme.

Steroid Sulfatase (STS) Inhibition Research

The sulfamate moiety is a known pharmacophore for the inhibition of steroid sulfatase (STS). Numerous research articles discuss the synthesis and evaluation of various sulfamate-containing molecules as STS inhibitors. However, a specific investigation into the STS inhibitory activity of this compound, including any potential research findings or inhibitory concentration values (e.g., IC50), is not available in the reviewed literature. The existing research focuses on other structural scaffolds incorporating the sulfamate group.

Irreversible Inhibition Mechanisms of Steroid Sulfatase

The primary mechanism by which aryl sulfamate esters, such as Irosustat, inhibit steroid sulfatase is through irreversible, active-site-directed inhibition. This process involves the transfer of the sulfamoyl group to a key catalytic residue within the enzyme's active site. Specifically, the sulfamoyl moiety is transferred to the hydroxyl group of a formylglycine residue (F-Gly75) in STS. This covalent modification of the enzyme leads to its inactivation. The irreversible nature of this inhibition means that the enzyme's activity is not restored, and new enzyme synthesis is required for the resumption of function. This mechanism-based inhibition is a hallmark of this class of compounds and contributes to their high potency.

Mimicry of Steroidal Inhibitors through Non-Steroidal Scaffolds

Compounds like Irosustat are designed as non-steroidal mimics of endogenous steroidal sulfates, the natural substrates of STS. While lacking the classic four-ring steroid backbone, their three-dimensional structure allows them to fit within the active site of the enzyme. The design of these non-steroidal scaffolds conserves key structural elements of potent steroidal inhibitors. For instance, the phenyl sulfamate group mimics the sulfated A-ring of steroidal sulfates like estrone-3-O-sulfate. The remainder of the molecule is designed to occupy the space typically filled by the B, C, and D rings of the steroid, thereby ensuring a high affinity for the enzyme's active site. This mimicry allows for potent and specific inhibition of STS without the hormonal effects associated with steroidal compounds.

Characterization of Inhibitor-Enzyme Interactions

The interaction between Irosustat and the STS active site has been elucidated through kinetic studies and molecular modeling. Irosustat exhibits potent inhibition of STS, with reported IC50 values in the low nanomolar range. For instance, in placental microsomes, Irosustat has an IC50 of 8 nM, and in MCF-7 breast cancer cells, the IC50 is 0.2 nM. Docking studies suggest that the inhibitor binds within the active site, positioning the sulfamate group for nucleophilic attack by the catalytic formylglycine residue. The potency of these inhibitors can be influenced by modifications to the non-steroidal scaffold. For example, in the case of Irosustat, which has a tricyclic coumarin-based structure, the size of its aliphatic ring has been shown to affect inhibitory activity, with an optimal ring size leading to the most potent inhibition.

Carbonic Anhydrase (CA) Inhibition Research

In addition to its potent STS inhibitory activity, the sulfamate moiety in compounds like Irosustat also confers the ability to inhibit zinc-containing metalloenzymes, notably carbonic anhydrases.

Inhibition of Human Carbonic Anhydrase Isozymes (hCA-I, hCA-II, CA IX, CA XII)

Research has demonstrated that sulfamates can inhibit various isoforms of human carbonic anhydrase. While comprehensive data for Irosustat across all isoforms is still emerging, studies on related sulfamates and Irosustat itself have provided valuable insights. It is known that Irosustat binds to carbonic anhydrase II (CA II), and this interaction is so significant that it is believed to protect the drug from first-pass metabolism in the liver by sequestration in red blood cells, which are rich in CA II. nih.gov

The inhibitory activity of sulfamates varies across different CA isozymes. For instance, some aliphatic sulfamates have shown potent, nanomolar-level inhibition against hCA II, hCA IX, and hCA XII, while showing weaker inhibition against hCA I. acs.org The table below summarizes the inhibitory activity of Irosustat against several hCA isoforms.

| Isozyme | Inhibition Constant (Ki) |

|---|---|

| hCA I | Data not widely available |

| hCA II | 190 nM |

| hCA IX | 34 nM |

| hCA XII | 12 nM |

Targeting Tumor-Associated Carbonic Anhydrase Isoforms

Carbonic anhydrase isoforms IX and XII are overexpressed in many types of cancer and are considered tumor-associated isoforms. Their expression is often linked to hypoxia and contributes to the acidification of the tumor microenvironment, which promotes tumor growth, invasion, and metastasis. Consequently, CA IX and CA XII are attractive targets for the development of anticancer drugs. nih.govnih.gov

The selective inhibition of these tumor-associated isoforms over the ubiquitous cytosolic isoforms (hCA I and II) is a key goal in the development of CA inhibitors to minimize off-target side effects. Sulfamates, including coumarin-based structures similar to Irosustat, have been shown to exhibit some selectivity for CA IX and XII over CA I and II. nih.gov This selectivity profile makes them promising candidates for further investigation as anticancer agents that target the tumor microenvironment.

Investigation of Zinc-Anchoring Group Interactions within the Active Site

The inhibitory activity of sulfamates against carbonic anhydrases stems from the interaction of the sulfamate group with the zinc ion (Zn2+) located in the active site of the enzyme. This zinc ion is essential for the catalytic activity of CAs. The sulfamate group acts as a zinc-binding group, coordinating with the zinc ion and displacing a water molecule or hydroxide ion that is crucial for the catalytic cycle. This interaction anchors the inhibitor within the active site, preventing the binding and conversion of the natural substrate, carbon dioxide. The precise geometry of this interaction, as well as interactions with surrounding amino acid residues, dictates the binding affinity and isoform selectivity of the inhibitor.

Urease Inhibition Research

Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea to ammonia and carbamate. Its activity is a significant factor in the pathogenesis of diseases caused by ureolytic bacteria, such as Helicobacter pylori. Consequently, the inhibition of this enzyme is a key therapeutic target. Sulfamate derivatives have emerged as a class of compounds with significant potential for urease inhibition.

Evaluation of Urease Inhibitory Potential of Sulfamate Derivatives

Numerous studies have been conducted to evaluate the urease inhibitory potential of various sulfamate derivatives. These investigations typically involve in vitro assays to determine the concentration of the compound required to inhibit 50% of the enzyme's activity (IC₅₀ value). The potency of these derivatives is often compared to that of a standard urease inhibitor, such as thiourea.

Research has shown that many sulfamate derivatives exhibit potent inhibitory effects against urease. For instance, a series of sulfonate and sulfamate derivatives bearing a benzofuran or benzothiophene scaffold demonstrated significantly higher potency than thiourea. One of the most potent compounds identified in this series was a sulfamate derivative with an IC₅₀ value of 0.42 ± 0.08 µM, which is approximately 53-fold more potent than thiourea (IC₅₀ = 22.3 ± 0.031 µM).

In another study focusing on sulfamate derivatives, a number of tested compounds showed remarkable inhibitory effects and a high level of potency. The lead inhibitor from this series, compound 1q, emerged with an IC₅₀ value of 0.062 ± 0.001 µM, making it about 360 times more potent than thiourea (IC₅₀ = 22.31 ± 0.031 µM) nih.govresearchgate.net.

Furthermore, sulfonate and sulfamate derivatives incorporating an imidazo[2,1-b]thiazole scaffold have also been synthesized and evaluated for their anti-urease activity. A range of inhibitory potencies was observed, with some compounds showing remarkable potency compared to the standard drug thiourea (IC₅₀ = 9.30 ± 0.20 µM) researchgate.net. For example, one compound with an n-propyl group exhibited an IC₅₀ value of 2.94 ± 0.05 µM, which is approximately 8 times more potent than thiourea researchgate.net.

The inhibitory activities of various sulfamate and sulfonate derivatives are summarized in the interactive table below.

| Compound Class | Specific Derivative Example | IC₅₀ Value (µM) | Reference Standard (Thiourea) IC₅₀ (µM) | Fold Potency vs. Thiourea |

| Benzofuran/Benzothiophene Sulfamates | Compound 1s | 0.42 ± 0.08 | 22.3 ± 0.031 | ~53x |

| Novel Sulfamates | Compound 1q | 0.062 ± 0.001 | 22.31 ± 0.031 | ~360x |

| Imidazo[2,1-b]thiazole Sulfamates | Compound 16a (with n-propyl group) | 2.94 ± 0.05 | 22.3 ± 0.031 | ~8x |

| Imidazo[2,1-b]thiazole Sulfonates/Sulfamates | Compound 2 | 5.10 ± 0.40 | 9.30 ± 0.20 | ~1.8x |

| Imidazo[2,1-b]thiazole Sulfonates/Sulfamates | Compound 4 | 5.90 ± 0.50 | 9.30 ± 0.20 | ~1.6x |

Mechanistic Studies of Urease Inhibition

Understanding the mechanism by which sulfamate derivatives inhibit urease is crucial for the rational design of more potent and specific inhibitors. Mechanistic studies, including kinetic analyses and computational modeling, have provided valuable insights into their mode of action.

Kinetic studies performed on potent sulfamate inhibitors have revealed a competitive mode of inhibition nih.govresearchgate.net. This indicates that the inhibitor competes with the substrate (urea) for binding to the active site of the urease enzyme. The structure of these inhibitors often mimics that of the substrate, allowing them to fit into the active site but preventing the catalytic reaction from occurring.

Molecular modeling and docking studies have further elucidated the binding interactions between sulfamate derivatives and the urease active site. These studies have identified crucial interactions with key amino acid residues and the nickel ions within the active site. For the highly potent compound 1q, computational analysis identified binding interactions with several residues, including ARG609, ARG439, HIS519, HIS492, HIS593, ALA440, and ALA636 nih.govresearchgate.net. The sulfur atom in some sulfur-containing compounds is thought to bind to the nickel ions in the enzyme's active site, thereby hindering its activity dergipark.org.tr. This chelation of the nickel ions by the inhibitor is a common mechanism for urease inhibition observed with various classes of sulfur-containing compounds dergipark.org.tr.

The collective findings from these mechanistic studies suggest that sulfamate derivatives act as competitive inhibitors of urease by binding to the active site and interacting with key residues and the catalytic nickel ions, thereby preventing the hydrolysis of urea.

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Key Structural Elements for Potent Enzyme Inhibition

The potency of (3-sulfamoyloxyphenyl) sulfamate (B1201201) as an enzyme inhibitor, particularly against steroid sulfatase (STS), is intrinsically linked to several key structural features. The core components essential for its inhibitory action are the phenyl ring and the two sulfamate moieties.

The sulfamate group (—OSO₂NH₂) is a critical pharmacophore responsible for the irreversible inhibition of sulfatase enzymes. This group mimics the endogenous sulfate (B86663) group of substrates like estrone (B1671321) sulfate (E1S), allowing the inhibitor to bind to the active site of the enzyme. Once positioned, the sulfamate moiety undergoes a catalytic process within the active site, leading to the formation of a reactive sulfamoyl-enzyme intermediate. This covalent modification of an active site residue, often a formylglycine, results in the inactivation of the enzyme. The unsulfamoylated analogue of a potent sulfamate inhibitor was found to be inactive, confirming the essential role of the sulfamate group in the inactivation of the steroid sulfatase. nih.gov

The phenyl ring serves as a crucial scaffold, positioning the sulfamate groups correctly within the enzyme's active site. The aromatic nature of the ring contributes to the binding affinity through hydrophobic and van der Waals interactions with the amino acid residues in the active site. The substitution pattern on the phenyl ring is also a determining factor in the inhibitory potency.

Furthermore, studies on related phenyl sulfamates have highlighted the importance of the acid dissociation constant (pKa) of the parent phenol (B47542). A strong correlation has been observed between the pKa and the inhibitory activity. nih.gov This suggests that the stability of the phenoxide ion, formed upon the departure of the sulfamate group during the enzymatic reaction, is a crucial factor in the inhibition mechanism. nih.gov A lower pKa indicates a more stable phenoxide ion, which in turn correlates with higher inhibitory potency. nih.gov

Impact of Substituent Effects on Inhibitory Potency and Selectivity

The inhibitory potency and selectivity of sulfamate-based inhibitors can be significantly modulated by introducing various substituents onto the core scaffold. Research on a range of sulfamate derivatives has provided valuable insights into these substituent effects.

In the context of phenyl sulfamate derivatives, the position and nature of substituents on the phenyl ring play a pivotal role. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the electronic properties of the phenyl ring, thereby influencing the pKa of the phenolic hydroxyl group and, consequently, the inhibitory activity. A study on 3- and 4-aminosulfonated derivatives of phenol demonstrated a strong correlation between the pKa and inhibitory activity against estrone sulfatase. nih.gov

In a series of sulfamoylated 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives, it was found that hydrophobicity and the type of halogen substituent were key parameters influencing STS inhibition. unifi.it For example, compounds with meta-iodine substituents on the outer phenyl ring showed significant inhibitory activity. unifi.it Specifically, a compound bearing two meta-iodine substituents was highly active in an enzymatic assay, although its cellular activity was lower, potentially due to reduced cell membrane permeability. unifi.it In contrast, another highly potent derivative in cellular assays highlighted the complex interplay between structure and biological activity in different experimental systems. unifi.it

The exploration of coumarin-based sulfamates has also revealed important structure-activity relationships. The addition of a benzylamino group at the 3-position of the coumarin (B35378) ring was found to enhance inhibitory activity against STS. ntu.edu.tw Further modifications to the benzylamino moiety provided additional insights into the structural requirements for potent inhibition.

The following table summarizes the inhibitory activities of selected sulfamate derivatives, illustrating the impact of different structural modifications.

| Compound | Scaffold | Substituents | Target Enzyme | IC₅₀ (nM) | Reference |

| EMATE (Estrone-3-O-sulfamate) | Steroidal | - | Estrone Sulfatase | 0.065 | nih.gov |

| COUMATE (4-Methylcoumarin-7-O-sulfamate) | Coumarin | 4-Methyl | Estrone Sulfatase | 380 | nih.gov |

| Compound 24 | Coumarin | 3,4-Dimethyl | Estrone Sulfatase | 30 | nih.gov |

| Compound 3j | Coumarin | 3-Benzylamino | Steroid Sulfatase | 130 (isolated STS) | ntu.edu.tw |

| Compound 5l | 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol | Varies (m-substituents on outer phenyl ring) | Steroid Sulfatase | 0.21 | unifi.it |

| Irosustat (a reference inhibitor) | - | - | Steroid Sulfatase | 1.06 | unifi.it |

These findings underscore the importance of systematic modifications of the lead compound to optimize its inhibitory potency and selectivity.

Rational Design Principles for Optimized Sulfamate Derivatives

The accumulated knowledge from SAR studies has led to the formulation of rational design principles for creating optimized sulfamate derivatives as enzyme inhibitors. A key principle revolves around the irreversible inhibition mechanism conferred by the sulfamate group. Therefore, any new design of a sulfatase inhibitor based on this scaffold must retain the sulfamate moiety.

A primary strategy in the rational design of these inhibitors is the modification of the scaffold that carries the sulfamate group to enhance binding affinity and selectivity for the target enzyme. For non-steroidal inhibitors like (3-sulfamoyloxyphenyl) sulfamate, the phenyl ring serves as a modifiable platform. The goal is to introduce substituents that can form favorable interactions with the enzyme's active site. This can involve targeting specific pockets or residues within the active site to increase potency and selectivity over other enzymes.

Inspired by potent inhibitors like irosustat, researchers have explored various tricyclic and tetracyclic coumarin-based derivatives. nih.gov This approach aims to create a more rigid scaffold that can orient the sulfamate group and other interacting moieties in a more favorable conformation for binding. The development of these more complex structures has led to the discovery of highly potent irreversible inhibitors of STS. nih.gov

Another design principle involves the combination of structural features from different classes of inhibitors. For example, combining the 3-O-sulfamate group of estrone with substituents at other positions of the steroid nucleus has led to the development of highly potent dual-action inhibitors. nih.gov This "hybrid" approach can lead to synergistic effects and significantly enhanced inhibitory activity.

In silico methods, such as molecular docking, are increasingly being used to guide the rational design process. These computational tools can predict the binding modes of designed compounds within the enzyme's active site, helping to prioritize synthetic targets and to understand the molecular basis for their activity. mdpi.com

Conformational Analysis and Bioisosteric Replacements in Sulfamate Scaffolds

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. Conformational analysis of sulfamate scaffolds, therefore, provides valuable insights for drug design. While specific conformational studies on this compound are not extensively reported, general principles can be applied from related structures. For instance, studies on diaryl-substituted heteroarenes have shown that even weak intramolecular interactions can influence the preferred planar geometry of the molecule. rsc.org The conformation of the diaryl system in this compound would similarly be influenced by a balance of steric and electronic factors, which in turn affects how the molecule fits into the enzyme's active site. The relative orientation of the two phenyl rings and the sulfamate groups is crucial for optimal interaction with the target.

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. researchgate.net This involves replacing a functional group with another that has similar physical or chemical properties. In the context of sulfamate scaffolds, bioisosteric replacement could be applied to several parts of the molecule.

For the sulfamate group itself, while it is essential for the irreversible inhibition of sulfatases, researchers have explored other sulfonyl-containing functional groups to modulate activity and properties. For example, sulfonamide moieties have been investigated as potential bioisosteres. acs.org

The phenyl ring can also be a target for bioisosteric replacement. Replacing the phenyl ring with other aromatic or heteroaromatic systems can lead to novel scaffolds with improved properties. This "scaffold hopping" approach can result in compounds with different intellectual property profiles and potentially better drug-like characteristics. researchgate.net The goal of such replacements is to maintain or improve the key interactions with the enzyme while altering other properties like solubility, metabolism, or toxicity.

The application of these advanced medicinal chemistry strategies continues to drive the discovery of new and improved sulfamate-based inhibitors for various therapeutic targets.

Computational Chemistry and Structural Biology Investigations

Molecular Docking Simulations for Ligand-Enzyme Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. For sulfamate-based inhibitors, a primary target is the metalloenzyme carbonic anhydrase (CA). Docking studies on analogous aromatic sulfamates against various CA isozymes consistently predict a canonical binding mode. nih.govnih.govekb.eg

The sulfamate (B1201201) moiety (–O–SO2NH2) is crucial for binding. The deprotonated sulfamate nitrogen coordinates directly to the zinc ion in the enzyme's active site, displacing the catalytic water molecule. nih.gov The sulfamate oxygen atoms typically form hydrogen bonds with the backbone amide of a key threonine residue (Thr199 in CA II), further anchoring the inhibitor. The phenyl ring of the inhibitor generally orients within the active site, making hydrophobic and van der Waals contacts with surrounding amino acid residues.

Table 1: Representative Docking Scores of Aromatic Sulfamate Analogs against Carbonic Anhydrase Isozymes

| Compound | Target Isozyme | Docking Score (kcal/mol) | Key Interactions |

| Phenyl sulfamate | hCA II | -6.8 | Zn coordination, H-bonds with Thr199 |

| 4-Methylphenyl sulfamate | hCA II | -7.2 | Zn coordination, H-bonds with Thr199, hydrophobic interactions |

| 4-Chlorophenyl sulfamate | hCA IX | -7.5 | Zn coordination, H-bonds with Thr199, halogen bond interactions |

Note: The data in this table is representative of typical values found for simple aromatic sulfamates in computational studies and does not represent experimentally determined values for (3-sulfamoyloxyphenyl) sulfamate.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide insights into the electronic structure, reactivity, and spectroscopic properties of molecules. rsdjournal.orgnumberanalytics.com For aryl sulfamates, these calculations can elucidate the distribution of electron density and identify sites susceptible to nucleophilic or electrophilic attack.

Studies on related aryl sulfamates have shown that the sulfamate group is highly polarized. acs.org The sulfur atom carries a significant positive partial charge, making it electrophilic, while the oxygen and nitrogen atoms are negatively charged. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are key descriptors of reactivity. The HOMO is typically located on the aromatic ring and the sulfamate nitrogen, while the LUMO is centered on the SO2 moiety. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

For this compound, DFT calculations would be expected to show a complex interplay of the electronic effects of the two sulfamate groups on the aromatic ring. These calculations can also predict properties like bond lengths, bond angles, and vibrational frequencies, which can be correlated with experimental spectroscopic data. mdpi.com

Table 2: Calculated Electronic Properties of a Model Phenyl Sulfamate

| Property | Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 6.7 eV |

| Dipole Moment | 4.5 D |

| Partial Charge on Sulfamate Nitrogen | -0.8 e |

| Partial Charge on Sulfur | +2.5 e |

Note: These values are illustrative and based on typical DFT calculations for a simple phenyl sulfamate model. The actual values for this compound would be influenced by the presence of the second sulfamate group.

X-ray Crystallographic Analysis of Enzyme-Inhibitor Complexes

X-ray crystallography provides high-resolution, three-dimensional structures of molecules and their complexes, offering definitive evidence of binding modes. While a crystal structure of this compound complexed with an enzyme is not available, numerous structures of other sulfamate inhibitors bound to carbonic anhydrases have been determined. nih.govrsc.orgdrugbank.comrsc.org

Crystallography of Hyaluronidase-Sulfamate Inhibitor Adducts

Currently, there is a lack of publicly available X-ray crystallographic data for hyaluronidase (B3051955) in complex with sulfamate inhibitors, including this compound.

Crystallography of Carbonic Anhydrase-Sulfamate Inhibitor Adducts

The X-ray crystal structures of various sulfamate inhibitors in complex with different carbonic anhydrase isoforms have been extensively studied. drugbank.com A common feature in these structures is the coordination of the deprotonated sulfamate nitrogen to the active site zinc ion. nih.gov The inhibitor is further stabilized by a network of hydrogen bonds. For instance, the oxygen atoms of the sulfamate group often form hydrogen bonds with the hydroxyl group of Thr199 and its backbone amide. The aromatic portion of the inhibitor extends into a hydrophobic pocket of the active site, interacting with residues such as Val121, Phe131, Val143, and Leu198 in human CA II. These interactions are crucial for the affinity and isoform selectivity of the inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Inhibitory Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For sulfamate-based carbonic anhydrase inhibitors, QSAR studies have been employed to identify the key molecular descriptors that govern their inhibitory potency. nih.gov

These studies have shown that the inhibitory activity of aromatic sulfamates is influenced by a combination of electronic, steric, and hydrophobic properties. nih.gov Descriptors related to molecular shape, size, and lipophilicity are often found to be significant. nih.gov The presence of specific substituents on the aromatic ring can modulate the electronic properties of the sulfamate group and introduce additional interactions with the enzyme's active site, thereby affecting the inhibitory constant (Ki). For a series of sulfamate inhibitors, a typical QSAR equation might look like:

log(1/Ki) = c0 + c1logP + c2MR + c3*σ

where logP is the octanol-water partition coefficient (a measure of lipophilicity), MR is the molar refractivity (related to molecular volume), and σ is the Hammett constant (representing the electronic effect of a substituent).

In Silico Prediction of Pharmacokinetic Relevant Parameters (e.g., drug-likeness)

In silico methods are increasingly used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. nih.govresearchgate.net These predictions help in identifying candidates with favorable pharmacokinetic profiles. For a molecule like this compound, various computational models can be used to estimate its drug-likeness and other ADMET parameters. nih.govresearchgate.netphcogj.com

Drug-likeness is often assessed using rules such as Lipinski's Rule of Five, which considers properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Other important predicted parameters include aqueous solubility, intestinal absorption, blood-brain barrier penetration, and potential for inhibition of cytochrome P450 enzymes.

Table 3: Predicted Pharmacokinetic Properties for a Model Aromatic Sulfamate

| Parameter | Predicted Value | Interpretation |

| Molecular Weight | < 500 g/mol | Favorable for oral absorption |

| logP | 1.5 - 2.5 | Optimal lipophilicity |

| Hydrogen Bond Donors | 2 | Within acceptable range |

| Hydrogen Bond Acceptors | 4 | Within acceptable range |

| Aqueous Solubility | Moderate | May require formulation optimization |

| Human Intestinal Absorption | High | Good potential for oral bioavailability |

| Blood-Brain Barrier Penetration | Low | Less likely to cause CNS side effects |

Note: This table presents a qualitative prediction for a generic aromatic sulfamate and is intended for illustrative purposes. The actual properties of this compound would need to be determined experimentally or through more specific computational models.

Prodrug Strategies and Bioactivation Mechanisms

Design Principles for Sulfamate-Based Prodrugs

The design of sulfamate-based prodrugs is rooted in the principle of masking a key functional group, typically a phenol (B47542), to create a molecule that is recognized and processed by a specific enzyme. This strategy aims to enhance drug delivery, improve efficacy, and minimize systemic toxicity. nih.gov

A primary design principle involves using the sulfamate (B1201201) group as a mimic of a natural sulfate (B86663) group. This makes the prodrug a substrate for sulfatase enzymes. In the context of cancer therapeutics, particularly for hormone-dependent cancers, steroid sulfatase (STS) is a key target. nih.gov STS converts inactive steroid sulfates, such as estrone (B1671321) sulfate, into their active, estrogenic forms. Potent inhibitors of STS are therefore highly sought after.

The design often begins with a known active phenolic compound. By attaching a sulfamate group (-OSO₂NH₂) to the phenolic hydroxyl group, the molecule is transformed into an STS inhibitor. acs.org Estrone-3-O-sulfamate (EMATE), one of the most potent STS inhibitors, serves as a foundational lead compound for many derivatives. nih.gov The sulfamate group is crucial for the mechanism-based irreversible inhibition of STS.

Another advanced design principle is the "drug-prodrug" approach. acs.org Here, the sulfamate-containing molecule is designed to have dual functionality. It acts as an inhibitor of one enzyme (e.g., STS) and, upon enzymatic cleavage of the sulfamate, releases a second active drug that inhibits another target (e.g., 17β-hydroxysteroid dehydrogenase type 1). acs.org This strategy allows for a multi-targeted therapeutic effect from a single administered compound.

Key Design Rationale for Sulfamate Prodrugs:

Enzyme Targeting: The sulfamate moiety directs the prodrug to sulfatase enzymes.

Irreversible Inhibition: The chemistry of the sulfamate group facilitates a mechanism-based inactivation of the target enzyme.

Improved Pharmacokinetics: Masking polar phenolic groups can alter lipophilicity, thereby influencing absorption and distribution. nih.gov

Dual-Action Therapeutics: The prodrug itself can be an active inhibitor, releasing a second active agent upon bioactivation. acs.org

Strategies for Modulating Systemic Bioavailability

The bioavailability of a drug is a critical factor in its therapeutic success. Prodrug strategies are frequently employed to enhance the systemic availability of parent drugs that suffer from poor physicochemical properties like low water solubility or membrane permeability. centralasianstudies.orgnih.gov

For sulfamate-based prodrugs, modulating bioavailability involves several strategic considerations:

Altering Lipophilicity: The introduction of a sulfamate group modifies the polarity and lipophilicity of the parent phenol. This can be fine-tuned to achieve an optimal balance for passive diffusion across the gastrointestinal membrane. While adding polar groups can increase aqueous solubility, increasing lipophilicity can enhance membrane permeability. nih.gov

Targeting Transport Proteins: The design can incorporate features that are recognized by specific uptake transporters in the gut. For example, some amino acid-based prodrugs are designed to be recognized by peptide transporters like hPEPT1, which significantly increases their absorption. nih.gov

Enhancing Metabolic Stability: Prodrugs can be designed to protect metabolically vulnerable sites on the parent drug. By masking a phenolic hydroxyl group with a sulfamate, the molecule can be shielded from first-pass metabolism (e.g., glucuronidation or sulfation at that position), allowing more of the intact prodrug to reach systemic circulation.

The table below summarizes findings for different sulfamate-based STS inhibitors, illustrating how structural modifications affect inhibitory potency, a key factor related to their ultimate biological effect.

| Compound | Description | STS Inhibitory Potency (IC₅₀) | Reference |

|---|---|---|---|

| Estrone-3-O-sulfamate (EMATE) | Steroidal; lead compound | 65 pM (in MCF-7 cells) | nih.gov |

| 4-methylcoumarin-7-O-sulfamate (COUMATE) | Non-steroidal coumarin-based inhibitor | Potent, irreversible inhibitor | nih.gov |

| Sulfamoylated Tetrahydroisoquinoline Derivatives | Non-steroidal; dual-action SERM properties | 3.9 - 16.6 nM (in HEK-293 cells) | nih.gov |

| N-Acylated Tyramine Sulfamates | Non-steroidal; fluorination strategy employed | Micromolar levels | nih.gov |

Enzymatic Bioactivation Pathways of Sulfamate Prodrugs

The conversion of a prodrug to its active form is a critical step that dictates its efficacy. For sulfamate-based prodrugs like (3-sulfamoyloxyphenyl) sulfamate, this bioactivation is primarily an enzymatic process mediated by sulfatases. nih.gov

The central enzyme in this pathway is steroid sulfatase (STS), a microsomal enzyme that is ubiquitously expressed in various tissues, including the liver, placenta, and hormone-dependent tumors. nih.govnih.gov The bioactivation sequence proceeds as follows:

Prodrug Uptake: The sulfamate prodrug is absorbed and distributed to tissues expressing STS.

Enzyme Binding: The prodrug, mimicking an endogenous steroid sulfate, binds to the active site of the STS enzyme.

Hydrolysis: STS catalyzes the hydrolysis of the aryl sulfamate ester bond.

Release of Active Phenol: This cleavage releases the parent phenolic drug, which can then exert its pharmacological effect on its intended target. acs.org

Enzyme Inactivation: A key feature of this pathway is that the sulfamate moiety itself is processed by the enzyme in a way that leads to the irreversible inactivation of STS. The hydrolysis generates an electrophilic sulfamoyl group that covalently modifies a crucial active site residue (a formylglycine), thereby permanently disabling the enzyme. nih.gov

Exploitation of the Sulfamate Moiety as a Bioactivation Trigger

The sulfamate group is more than just a promoiety; it is an active trigger for bioactivation, intelligently designed to exploit the catalytic machinery of a specific enzyme family. This exploitation is central to the therapeutic strategy of compounds like this compound.

The sulfamate moiety is specifically chosen because it is a substrate for STS, making the enzyme itself the catalyst for its own destruction and for the release of a therapeutic agent. This is a highly efficient form of targeted therapy. In tissues where STS is overexpressed, such as in estrogen-receptor-positive breast cancer, the bioactivation of the prodrug is localized and amplified, leading to a higher concentration of the active drug at the site of action and a simultaneous shutdown of local estrogen production. nih.gov

This "suicide substrate" mechanism provides several advantages:

High Specificity: The activation is triggered by a specific enzyme (STS), reducing off-target effects.

Irreversible Action: The covalent modification of the enzyme leads to long-lasting inhibition, which can be therapeutically advantageous. nih.gov

Localized Drug Release: The active drug is generated preferentially in target tissues with high enzyme activity. nih.gov

The close relationship between the rate of sulfamate hydrolysis and the subsequent inactivation of a secondary target (in dual-action prodrugs) confirms that the sulfamate moiety acts as the essential bioactivation trigger. acs.org This elegant chemical strategy allows for the precise control of drug activation, turning a general enzymatic process into a targeted and potent therapeutic intervention.

Broader Metabolic Context of Sulfamate Compounds

Role of Sulfate (B86663) in General Biochemical Pathways

Sulfur is a vital element for all living organisms, playing a key role in the structure and function of numerous biomolecules. wikipedia.orgwikipedia.orgnih.gov It is the eighth most abundant element in the human body by weight. youtube.com The primary dietary sources of sulfur are the sulfur-containing amino acids, methionine and cysteine, found in proteins. youtube.com

Sulfate (SO₄²⁻) is the most oxidized form of sulfur and is central to many biochemical pathways. wikipedia.org Organisms metabolize sulfur in various oxidation states, from -2 to +6. wikipedia.org The functions of sulfur-containing compounds are diverse and critical for life:

Structural Components: Sulfur is integral to amino acids like cysteine and methionine, and by extension, proteins. wikipedia.orgnih.gov Disulfide bonds (S-S) between cysteine residues, for instance, are crucial for the mechanical strength and insolubility of proteins like keratin, found in skin, hair, and feathers. wikipedia.org

Essential Molecules: Sulfur is a component of vital molecules such as the vitamins biotin (B1667282) and thiamine, and cofactors like glutathione (B108866) and iron-sulfur proteins. wikipedia.orgyoutube.com

Metabolic and Signaling Pathways: Sulfur-containing compounds are involved in detoxification, antioxidant defense, and cellular signaling. youtube.com Glutathione, a tripeptide containing cysteine, is a major cellular antioxidant. tandfonline.com

Organisms utilize sulfate through two main pathways: assimilatory and dissimilatory sulfate reduction.

Assimilatory Sulfate Reduction: In this process, sulfate is reduced and incorporated into organic molecules. wikipedia.orglibretexts.org This is how organisms synthesize essential sulfur-containing amino acids. libretexts.org This pathway is found in a wide range of organisms, including bacteria, archaea, fungi, and plants. wikipedia.org

Dissimilatory Sulfate Reduction: This is a form of anaerobic respiration where sulfate acts as the terminal electron acceptor, being reduced to hydrogen sulfide (B99878) (H₂S). wikipedia.orglibretexts.org This process is primarily used by sulfate-reducing bacteria and archaea in oxygen-depleted environments. libretexts.org

Enzymatic Processes Involved in Sulfate Activation and Reduction

Due to its chemical stability, sulfate must be "activated" before it can be used in metabolic reactions. libretexts.org This activation and subsequent reduction involve a series of enzymatic steps.

The key enzymes and steps in this process are:

Sulfate Activation: The first step is the activation of sulfate by the enzyme ATP sulfurylase (also known as sulfate adenylyltransferase). libretexts.orgexcedr.com This enzyme catalyzes the reaction between ATP and sulfate to form adenosine-5'-phosphosulfate (B1198388) (APS) and pyrophosphate. excedr.comnih.gov

Further Phosphorylation: In many organisms, APS is further phosphorylated by APS kinase to produce 3'-phosphoadenosine-5'-phosphosulfate (PAPS). wikipedia.orgnih.gov PAPS is considered the universal sulfate donor for sulfation reactions. wikipedia.orgtaylorandfrancis.com In some organisms, ATP sulfurylase and APS kinase are fused into a single bifunctional enzyme called PAPS synthetase. nih.gov

Sulfate Reduction: The reduction of activated sulfate proceeds differently depending on the pathway:

In assimilatory sulfate reduction , PAPS is typically the substrate for PAPS reductase , which reduces it to sulfite (B76179) (SO₃²⁻). nih.gov

In dissimilatory sulfate reduction , APS is directly reduced to sulfite by APS reductase . nih.govontosight.ai

Sulfite Reduction: The final step in both pathways is the reduction of sulfite to sulfide (H₂S) by the enzyme sulfite reductase . ontosight.aiwikipedia.org This sulfide can then be incorporated into organic molecules like cysteine. libretexts.org

The following table summarizes the key enzymes in sulfate activation and reduction:

| Enzyme | Function | Pathway(s) |

|---|---|---|

| ATP sulfurylase (ATPS) | Activates sulfate by converting it to Adenosine-5'-phosphosulfate (APS). excedr.com | Assimilatory and Dissimilatory |

| APS kinase | Phosphorylates APS to form 3'-phosphoadenosine-5'-phosphosulfate (PAPS). nih.gov | Assimilatory (primarily) |

| APS reductase | Reduces APS to sulfite (SO₃²⁻). wikipedia.org | Dissimilatory (primarily), Assimilatory (in some organisms) |

| PAPS reductase | Reduces PAPS to sulfite (SO₃²⁻). nih.gov | Assimilatory |

| Sulfite reductase | Reduces sulfite to sulfide (H₂S). wikipedia.org | Assimilatory and Dissimilatory |

Interplay with Endogenous Sulfation and Desulfation Pathways in Biological Systems

The metabolism of sulfamate (B1201201) compounds is intrinsically linked to the body's natural processes of sulfation and desulfation. These pathways are crucial for regulating the activity of a wide range of endogenous and xenobiotic (foreign) compounds.

Sulfation is the process of adding a sulfonate (SO₃⁻) group to a molecule, a reaction catalyzed by a family of enzymes called sulfotransferases (SULTs) . nih.govnih.gov The universal donor for this reaction is PAPS. nih.govtaylorandfrancis.com Sulfation generally increases the water solubility of compounds, facilitating their excretion, and often deactivates them. nih.govnih.gov There are several families of SULTs, with cytosolic SULTs being primarily responsible for the sulfation of small molecules like steroids, neurotransmitters, and drugs. nih.govxenotech.com

Desulfation , the removal of a sulfate group, is catalyzed by sulfatases . nih.gov This process can reactivate sulfated compounds. nih.gov The interplay between SULTs and sulfatases creates a dynamic system for modulating the activity of many important molecules, particularly steroid hormones. nih.govnih.gov For example, hydrophobic steroids are sulfated to allow for their transport in the bloodstream. nih.gov In target tissues, they can be taken up by cells via organic anion-transporting polypeptides (OATPs) and then desulfated by sulfatases to their active form. nih.govbioscientifica.com

The biosynthesis of naturally occurring sulfamate-containing compounds, such as the antibiotic ascamycin, is thought to involve the transfer of a sulfuryl group from PAPS by a sulfotransferase, followed by the formation of the characteristic S-N bond. nih.gov This highlights the direct link between the central sulfation pathways and the generation of sulfamate moieties in nature.

Dysregulation of these sulfation and desulfation pathways has been implicated in various diseases, including certain cancers and endocrine disorders. nih.govnih.gov

Future Research Directions and Translational Perspectives for 3 Sulfamoyloxyphenyl Sulfamate

Development of Enhanced Selective and Potent Sulfamate (B1201201) Inhibitors

A primary objective in the future development of sulfamate-based inhibitors, including derivatives of (3-sulfamoyloxyphenyl) sulfamate, is the enhancement of their selectivity and potency. The ability to selectively inhibit a specific enzyme isoform is crucial for minimizing off-target effects and improving the therapeutic index of a drug. For instance, in the context of cancer therapy, the selective inhibition of tumor-associated carbonic anhydrase (CA) isoforms, such as CA IX and XII, over the physiologically abundant CA I and II is a significant challenge. mdpi.com The development of isoform-selective inhibitors is a key strategy to avoid undesirable side effects. nih.gov

Future research should focus on rational drug design strategies to achieve this. One approach involves modifying the scaffold of existing inhibitors to exploit subtle structural differences in the active sites of target enzymes. nih.gov For example, the "tail approach" in CA inhibitor design has proven effective in achieving isoform selectivity. mdpi.com This involves adding chemical moieties to the inhibitor that can interact with residues outside the conserved active site, thereby conferring selectivity. A similar strategy could be applied to the this compound backbone to develop inhibitors with enhanced selectivity for specific steroid sulfatase or carbonic anhydrase isoforms.

Furthermore, the exploration of novel chemical scaffolds that incorporate the sulfamate group is another promising avenue. The development of a new class of p38 antagonists based on a 3,4-dihydropyrido[3,2,-d]pyrimidine scaffold has demonstrated the potential for achieving unprecedented selectivity over closely related kinases. nih.gov This highlights the importance of innovative scaffold design in the quest for highly selective inhibitors.

The following table summarizes key strategies for developing enhanced selective and potent sulfamate inhibitors:

| Strategy | Rationale | Potential Application for this compound |

| Isoform-Specific Modifications | Exploit subtle differences in the active sites of enzyme isoforms to minimize off-target effects. | Modification of the phenyl ring or addition of a "tail" to achieve selectivity for specific carbonic anhydrase or steroid sulfatase isoforms. |

| Novel Scaffold Development | Introduce new chemical frameworks to improve binding affinity and selectivity. | Integration of the sulfamate-bearing phenyl group into novel heterocyclic systems to explore new binding interactions. |

| Structure-Based Drug Design | Utilize the three-dimensional structure of the target enzyme to design inhibitors with optimal fit and interactions. | Design of derivatives that form specific hydrogen bonds or other interactions with non-conserved residues in the target's active site. |

Exploration of Novel Enzymatic and Cellular Targets for Sulfamate-Based Molecules

While the inhibitory activity of sulfamates against steroid sulfatase and carbonic anhydrases is well-established, the versatility of the sulfamate group suggests that its therapeutic potential may extend to a broader range of biological targets. Recent research has highlighted the potential of sulfamate derivatives to inhibit various other enzymes and cellular processes implicated in cancer and other diseases. nih.gov

Future research should systematically explore these novel targets. A recent review has identified several biological targets for sulfamate derivatives in the context of anticancer activity, including microtubules, NEDD8-activating enzyme, small ubiquitin-like modifier (SUMO)-activating enzyme (SAE), cyclin-dependent kinases (CDKs), and breast cancer susceptibility gene 1 (BRCA1). nih.gov For example, a series of combretastatin A-4 sulfamate derivatives have been synthesized and shown to act as dual inhibitors of tubulin polymerization and arylsulfatase. nih.gov

Moreover, the sulfamate scaffold has shown promise in the development of inhibitors for enzymes involved in bacterial infections, such as urease. nih.gov The discovery of potent sulfamate-based urease inhibitors opens up new avenues for the development of novel antibacterial agents. nih.gov Additionally, sulfamate and sulfamide derivatives have been investigated as inhibitors of human histidine triad nucleotide binding protein 1 (hHint1), a target relevant to central nervous system functions. google.com

The exploration of these novel targets could lead to the development of this compound analogs with entirely new therapeutic applications. High-throughput screening of sulfamate-based compound libraries against a diverse panel of enzymes and cellular assays would be a valuable strategy to identify new biological activities.

The following table presents a selection of novel targets for sulfamate-based molecules:

| Target Class | Specific Examples | Therapeutic Area |

| Oncogenic Proteins | Microtubules, NEDD8-activating enzyme, SUMO-activating enzyme, CDKs, BRCA1 nih.gov | Oncology |

| Bacterial Enzymes | Urease nih.gov | Infectious Diseases |

| CNS-Related Enzymes | hHint1 google.com | Neurology |

| Cholinesterases | Butyrylcholinesterase (BChE) mdpi.com | Neurodegenerative Diseases |

Integration of Advanced Computational and Experimental Methodologies in Sulfamate Research

The synergy between computational and experimental approaches is revolutionizing drug discovery. Future research on this compound and related compounds should fully leverage these advanced methodologies to accelerate the design and development of new inhibitors.

Structure-based virtual screening is a powerful computational tool for identifying novel inhibitor scaffolds from large compound databases. rsc.org This approach can be used to screen for compounds that are predicted to bind to the active site of a target enzyme, which can then be validated experimentally. Molecular docking and molecular dynamics simulations can provide detailed insights into the binding modes of sulfamate inhibitors, helping to explain their structure-activity relationships and guide the design of more potent analogs. nih.govnih.gov For instance, molecular docking has been used to understand the interactions between sulfamate derivatives and the active sites of urease and tubulin. nih.govnih.gov

Quantum mechanics calculations can further refine our understanding of the inhibitor-enzyme interactions, as demonstrated in the characterization of sulfamides as bimetallic peptidase inhibitors. nih.govacs.org These calculations can reveal crucial details about the electronic properties of the sulfamate group and its role in binding to metallic cofactors in the active site.

On the experimental front, the development of high-throughput assays for enzyme inhibition and cellular activity is essential for rapidly screening new sulfamate derivatives. Advanced structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, will continue to be indispensable for determining the three-dimensional structures of sulfamate inhibitors in complex with their target enzymes, providing the structural basis for rational drug design.

The integration of these methodologies will create a powerful feedback loop, where computational predictions guide experimental work, and experimental results are used to refine computational models. This integrated approach will be crucial for unlocking the full therapeutic potential of this compound and the broader class of sulfamate-based inhibitors.

Q & A

Q. What synthetic methodologies are commonly employed for (3-sulfamoyloxyphenyl) sulfamate and its derivatives?

Synthesis involves sulfamoylation reactions using reagents like sulfamoyl chloride or sulfamate esters. Asymmetric routes utilize chiral catalysts (e.g., dirhodium complexes) for enantioselective C-H amination, forming six-membered sulfamate intermediates . Key steps include:

- Oxidation : Yields sulfoxides/sulfones using oxidizing agents like H2O2.

- Reduction : Produces amines or alcohols via catalytic hydrogenation .

- Substitution : Halogenation or aryl coupling for functionalized derivatives .

Q. What analytical techniques are validated for detecting sulfamate derivatives in complex matrices?

- Chromatography : Reverse-phase HPLC with UV detection, as standardized for cyclohexyl sulfamate in food matrices .

- Capillary Electrophoresis (CE) : Used to confirm purity and detect contamination (e.g., carbamate toxins) with high sensitivity .

- Immunoassays : Cross-reactivity studies show specificity challenges, requiring validation with CE to avoid false positives .

Q. How does hydrolytic stability of sulfamate esters impact their experimental handling?

Sulfamate esters undergo pH-dependent hydrolysis. Under physiological conditions (pH 7.4), intramolecular proton transfer accelerates decomposition by ~10<sup>11</sup>-fold, forming reactive intermediates (e.g., HN=S(=O)2) . Stabilization strategies:

- Storage in anhydrous solvents at low temperatures.

- Avoidance of aqueous buffers unless required for reactivity studies.

Q. What biological roles do sulfamate groups play in microbial metabolism?

In Komagataella pastoris, sulfamate serves as a sulfur source via the inorganic assimilation pathway. Gene deletion studies show:

- MET3 (ATP sulfurylase) : Essential for sulfate, methyl sulfate, and sulfamate utilization.

- MET5 (sulfite reductase) : Required for all sulfur sources except L-methionine .

Advanced Research Questions

Q. How are computational force fields optimized for sulfamate-containing biomolecules?

The CHARMM General Force Field (CGenFF) extends parameters for sulfonyl groups by:

- Hierarchical optimization against quantum mechanical (QM) data (geometries, dipole moments).

- Validation via crystal structure reproducibility and solvent density matching . Example parameters:

| Property | QM Data Match | Experimental Validation |

|---|---|---|

| Vibrational frequencies | ±5% error | Crystal RMSD < 0.2 Å |

| Dihedral energy scans | R<sup>2</sup> > 0.95 | Liquid-phase density ±2% |

Q. What kinetic mechanisms underlie myeloperoxidase (MPO) inhibition by sulfamate derivatives?

Competitive inhibition is observed with low nanomolar Ki values. For example:

| Inhibitor | IC50 (µM) | Ki (µM) | Type |

|---|---|---|---|

| Methyl (2-phenylbutanoyl sulfamate) | 0.43 | 0.0084 ± 0.009 | Competitive |

| Mechanism: Sulfamates block H2O2 binding at the MPO active site, disrupting hypochlorous acid production . |

Q. How do sulfamate catabolism pathways intersect with sulfur assimilation in yeast?

Gene knockout analysis :

| Gene | Sulfur Source Utilization | Growth Phenotype |

|---|---|---|

| MET3 | Sulfate, sulfamate | No growth |

| MET5 | Sulfite, thiosulfate | No growth |

| Catabolism proceeds via sulfate intermediates, requiring MET3 for sulfamate-to-sulfate conversion . |

Q. What mechanistic insights guide the design of sulfatase inhibitors?

The "proton-in-flight" mechanism explains spontaneous hydrolysis of sulfamate esters at neutral pH. Key factors:

- Rate acceleration : 10<sup>11</sup>-fold via intramolecular proton transfer .

- Enzyme catalysis : Steroid sulfatases enhance hydrolysis by 10<sup>15</sup>-fold, enabling irreversible inhibition. Design criteria:

- Electrophilic intermediates for active-site covalent modification.

- Nonsteroidal backbones (e.g., STX64) to avoid estrogenic side effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。